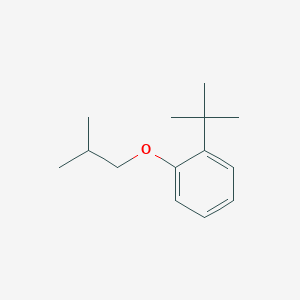

1-Tert-butyl-2-isobutoxybenzene

Description

1-Tert-butyl-2-isobutoxybenzene is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a tert-butyl group at the 1-position and an isobutoxy group at the 2-position. The tert-butyl group (C(CH₃)₃) is a bulky, electron-donating substituent known to impart significant steric hindrance and enhance hydrophobicity. The isobutoxy group (OCH₂CH(CH₃)₂), an ether substituent, contributes electron-donating effects via the oxygen atom, influencing the compound’s electronic properties and solubility.

Notably, tert-butyl-containing compounds are often favored for their stability and resistance to harsh reaction conditions .

Properties

Molecular Formula |

C14H22O |

|---|---|

Molecular Weight |

206.32 g/mol |

IUPAC Name |

1-tert-butyl-2-(2-methylpropoxy)benzene |

InChI |

InChI=1S/C14H22O/c1-11(2)10-15-13-9-7-6-8-12(13)14(3,4)5/h6-9,11H,10H2,1-5H3 |

InChI Key |

MEQKGFSKGFCXRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-tert-butyl-2-isobutoxybenzene with structurally analogous benzene derivatives, focusing on steric, electronic, and functional properties.

Steric Effects and Substituent Bulk

- 1-Tert-butyl-2-methoxybenzene : Replacing the isobutoxy group with methoxy (OCH₃) reduces steric bulk. The tert-butyl group dominates steric hindrance, but the smaller methoxy group allows for higher reactivity in electrophilic substitution reactions compared to isobutoxy.

Electronic Effects

- 1-Tert-butyl-2-ethoxybenzene : Ethoxy (OCH₂CH₃) and isobutoxy groups both donate electrons via resonance, but the branched isobutoxy group may slightly reduce electron density at the oxygen due to inductive effects from its alkyl chain.

- 1-Isobutoxy-2-methylbenzene : Replacing tert-butyl with methyl (CH₃) significantly reduces steric hindrance but diminishes the compound’s thermal stability, a hallmark of tert-butyl substituents .

Solubility and Stability

- Boc-Protected Analogs (e.g., 1-(tert-Butoxycarbonyl)indole-2-boronic acid): Boc (tert-butoxycarbonyl) groups are polar and hydrolytically labile under acidic conditions, unlike the stable ether linkage in this compound. This makes Boc derivatives more suitable for temporary protection in peptide synthesis, whereas the target compound’s ether groups offer robustness in non-polar environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.